

RNA signature validation lisavanbulin response prediction

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Compound Focus: Lisavanbulin

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Lisavanbulin: Preclinical & Experimental Data

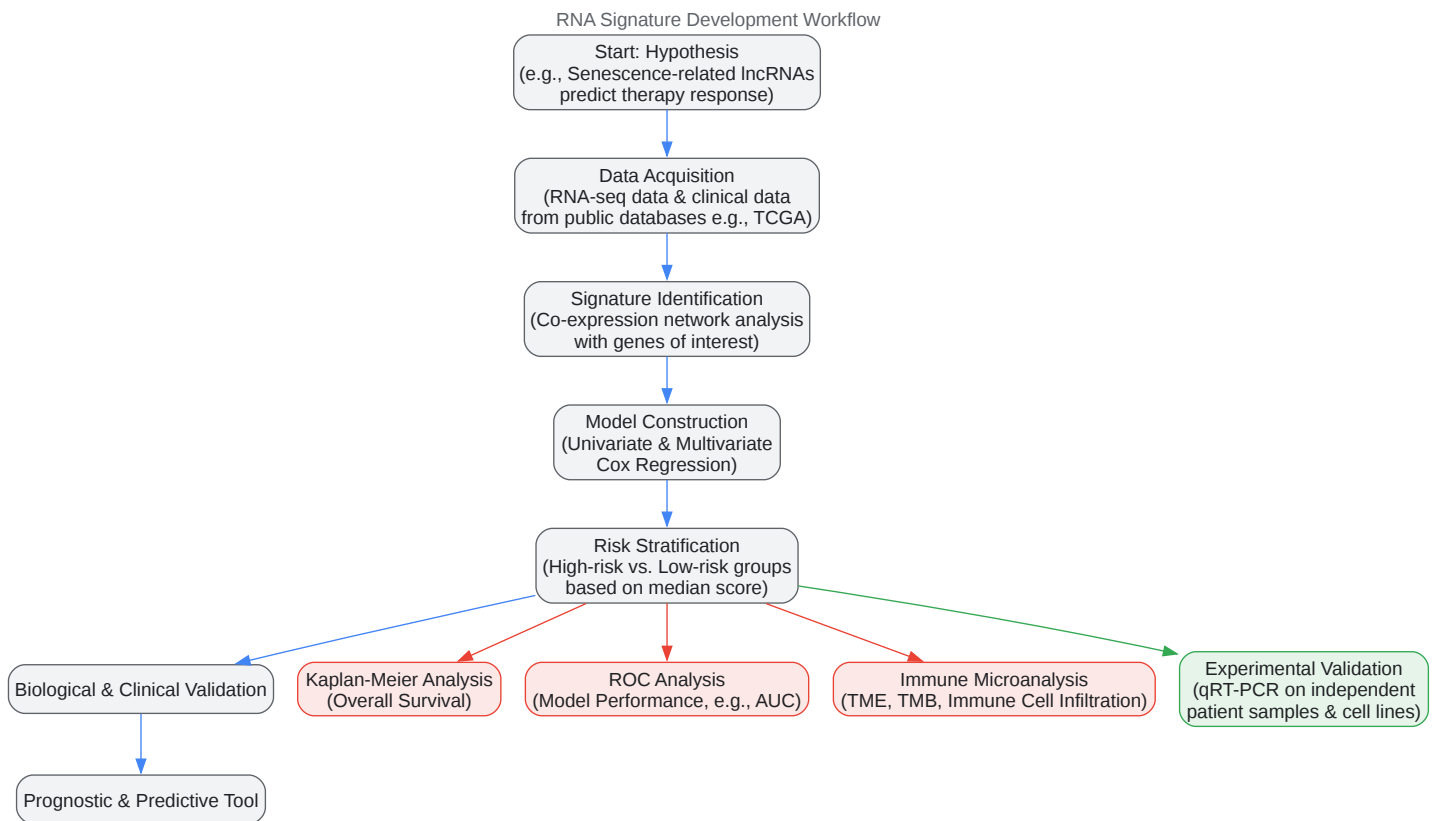
The table below summarizes key experimental findings for **Lisavanbulin** (also referred to as BAL101553) from a published preclinical study [1].

Aspect	Experimental Data & Findings
Drug Name	Lisavanbulin (BAL101553, the prodrug of BAL27862) [1]
Mechanism of Action	Microtubule-destabilizing agent that activates the spindle assembly checkpoint (SAC), leading to cell cycle arrest and death [1].
Tested Models	Orthotopic glioblastoma (GBM) mouse models: immunologically "cold" SB28 (ICB-resistant) and "hot" GL261 (ICB-sensitive) [1].
Efficacy as Monotherapy	Significantly prolonged survival in SB28 model (median survival: 35 days vs. 29 days for control). Similar efficacy with 15 mg/kg and 25 mg/kg doses [1].
Synergistic Combinations	Anti-CD40 antibody: Synergized with Lisavanbulin, leading to prolonged survival in the SB28 model. This effect was found to be T-cell-independent [1].

Aspect	Experimental Data & Findings
Combination with Immunotherapy	Immune Checkpoint Blockade (ICB): No statistically significant survival benefit when combined with Lisavanbulin (anti-PD-1 + anti-CTLA-4) in the SB28 model [1].
Key In-Vitro Finding	Induced modest release of HMGB1 (an immunogenic cell death marker) from SB28 glioma cells [1].

Workflow for Developing a Predictive RNA Signature

Although a specific RNA signature for **Lisavanbulin** is not available, the following diagram illustrates a general, validated research workflow for developing and validating a predictive RNA signature in oncology, based on studies in gastric cancer and pan-cancer analyses [2] [3]. You can adapt this framework to investigate biomarkers for **Lisavanbulin** response.



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Research Pathways and Next Steps

To advance your research on this topic, consider the following approaches:

- **Consult Clinical Trial Records:** As **Lisavanbulin** is in clinical trials (e.g., **NCT03250299** and **NCT02490800**), future results may include analyses on predictive biomarkers. Monitoring these resources is crucial.
- **Adapt Existing Frameworks:** The general workflow for RNA signature development is well-established [2] [3]. You can apply this methodology to your own transcriptomic data from **Lisavanbulin**-treated models.
- **Focus on Mechanism-Based Biomarkers:** Given that **Lisavanbulin** disrupts mitosis, investigating signatures related to **cell cycle progression, microtubule dynamics, or the spindle assembly checkpoint** could be fruitful. The synergy with anti-CD40 therapy also suggests the tumor microenvironment, particularly innate immunity, is a key area [1].

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References

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